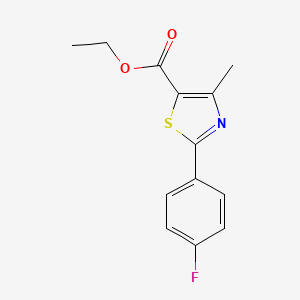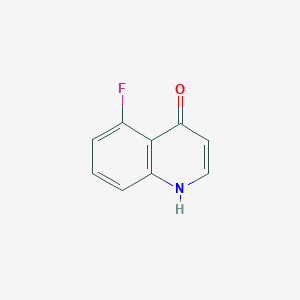
3,5-Difluorobenzamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluorobenzamidoxime is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzamidoxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzamidoxime typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
3,5-Difluorobenzonitrile+Hydroxylamine→this compound
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluorobenzamidoxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-difluorobenzonitrile.
Reduction: It can be reduced to form 3,5-difluorobenzylamine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 3,5-Difluorobenzonitrile
Reduction: 3,5-Difluorobenzylamine
Substitution: Various substituted benzamidoximes depending on the nucleophile used
Applications De Recherche Scientifique
3,5-Difluorobenzamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-Difluorobenzamidoxime involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
- 3,5-Difluorobenzamide
- 3,5-Difluorobenzenesulfonamide
- 3,5-Difluoro-2-methoxybenzylamine
- 2,5-Difluoro-4-methoxybenzaldehyde
Comparison: 3,5-Difluorobenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Compared to 3,5-Difluorobenzamide, it has an additional hydroxylamine group, making it more versatile in chemical synthesis and potentially more effective in biological applications .
Propriétés
Numéro CAS |
874880-59-8 |
|---|---|
Formule moléculaire |
C7H6F2N2O |
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
3,5-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |
Clé InChI |
GYTSCORJTXOMMI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=NO)N |
SMILES isomérique |
C1=C(C=C(C=C1F)F)/C(=N\O)/N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)




![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)



![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

